2-(2,3-dimethylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dimethylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phenoxy group, an oxadiazole ring, and a propanamide moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 2-(2,3-dimethylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the phenoxy and propanamide groups. Common synthetic routes may involve the use of reagents such as dimethylphenol, methoxyphenylboronic acid, and various catalysts to facilitate the reactions. Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving advanced techniques such as continuous flow synthesis.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under specific conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced to form different nitrogen-containing compounds.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new polymers or other advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2,3-dimethylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide exerts its effects would depend on its specific interactions with molecular targets. For example, it may bind to certain enzymes or receptors, altering their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would require detailed studies, including computational modeling and experimental validation.
Comparison with Similar Compounds
Similar compounds to 2-(2,3-dimethylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide include other phenoxy and oxadiazole derivatives. These compounds may share some structural features but differ in their specific functional groups or overall molecular architecture. For example:
2-methoxyphenyl isocyanate: Used for amine protection/deprotection sequences.
2-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-2,3-dihydropyran-6-one: A compound with a similar aromatic structure.
2-(3-hydroxy-4-methoxyphenyl) ethyl-1-O-β-D-(4-O-feruloyl) glucopyranoside: Another related compound with potential biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse applications in various fields.
Properties
Molecular Formula |
C21H23N3O4 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C21H23N3O4/c1-12-7-6-8-18(14(12)3)27-15(4)21(25)22-20-19(23-28-24-20)16-9-10-17(26-5)13(2)11-16/h6-11,15H,1-5H3,(H,22,24,25) |
InChI Key |
ILKPAPIPVVHRQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.